An In-depth Technical Guide to 2-Carbamoyl-3-Hydroxy-1-Methylpyridinium Chloride
An In-depth Technical Guide to 2-Carbamoyl-3-Hydroxy-1-Methylpyridinium Chloride
Introduction
2-Carbamoyl-3-Hydroxy-1-Methylpyridinium Chloride is a quaternary ammonium compound characterized by a pyridinium ring system. This guide provides a comprehensive overview of its chemical properties, synthesis, and potential applications, offering valuable insights for researchers and professionals in drug development. The presence of a carbamoyl group, a hydroxyl group, and a methylated nitrogen atom on the pyridinium core suggests a molecule with interesting electronic and steric properties, potentially leading to unique reactivity and biological activity.
Chemical Identity and Structure
The core of this molecule is a pyridine ring, which is N-methylated to form a positively charged pyridinium cation. This is balanced by a chloride anion. The key functional groups are a carbamoyl group (-CONH2) at the 2-position and a hydroxyl group (-OH) at the 3-position.
Molecular Formula: C₇H₉ClN₂O₂
Molecular Weight: 188.61 g/mol
Chemical Structure:
Caption: Chemical structure of 2-Carbamoyl-3-Hydroxy-1-Methylpyridinium Chloride.
Physicochemical Properties
The physicochemical properties of this compound are inferred from its structural analogs.
| Property | Predicted Value/Information | Source |
| Physical Form | Solid | |
| Solubility | Expected to be soluble in water and polar organic solvents. | [1] |
| Storage Temperature | 2-8°C, sealed in a dry environment. | |
| Purity | Typically available at ≥98% for research purposes. |
Synthesis
A plausible synthetic route for 2-Carbamoyl-3-Hydroxy-1-Methylpyridinium Chloride would involve the N-methylation of a 2-carbamoyl-3-hydroxypyridine precursor.
Proposed Synthetic Workflow:
Caption: Proposed synthesis workflow for the target compound.
Detailed Protocol:
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Preparation of 3-Hydroxypyridine-2-carboxamide: This precursor can be synthesized from 3-hydroxypyridine-2-carboxylic acid. The carboxylic acid is first converted to its corresponding acyl chloride, followed by amination with ammonia.
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N-Methylation: The 3-Hydroxypyridine-2-carboxamide is dissolved in a suitable aprotic solvent, such as acetonitrile or DMF. A methylating agent, like methyl iodide or dimethyl sulfate, is added to the solution. The reaction is typically carried out at room temperature or with gentle heating.
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Anion Exchange: The resulting pyridinium salt (likely an iodide or sulfate) is then subjected to an anion exchange step to introduce the chloride ion. This can be achieved by treating the salt with silver chloride or by using an ion-exchange resin.
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Purification: The final product is purified by recrystallization from a suitable solvent system, such as ethanol/ether, to yield the desired 2-Carbamoyl-3-Hydroxy-1-Methylpyridinium Chloride.
A general process for preparing carbamoyl pyridinium compounds involves reacting a pyridine derivative with a carbamoyl chloride in the presence of a tertiary amine in a ketone solvent[2].
Spectroscopic Characterization
The structure of the synthesized compound would be confirmed using a suite of spectroscopic techniques.
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR: Expected to show characteristic peaks for the pyridinium ring protons, the methyl group protons, the amide protons, and the hydroxyl proton. The chemical shifts will be influenced by the electron-withdrawing nature of the pyridinium nitrogen and the other functional groups.
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¹³C NMR: Will display distinct signals for each carbon atom in the molecule, including the pyridinium ring carbons, the methyl carbon, and the carbamoyl carbon.
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Infrared (IR) Spectroscopy: Key vibrational bands are expected for the O-H stretch of the hydroxyl group, the N-H stretches of the amide, the C=O stretch of the carbamoyl group, and the aromatic C=C and C=N stretching vibrations of the pyridinium ring.
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Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be used to confirm the exact mass of the cation (C₇H₉N₂O₂⁺) and thus its elemental composition.
Potential Applications in Research and Drug Development
While specific applications for this exact molecule are not documented, its structural features suggest several areas of potential interest for researchers.
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Enzyme Inhibition: Pyridinium compounds are known to interact with various enzymes. The specific substitution pattern of this molecule could make it a candidate for screening as an inhibitor of enzymes where a cationic and hydrogen-bonding pharmacophore is required.
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Drug Delivery: The cationic nature of the pyridinium moiety could be exploited for targeted drug delivery, potentially enhancing cell permeability or interaction with specific transporters.
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Material Science: Quaternary ammonium salts, including pyridinium compounds, have applications as phase-transfer catalysts and in the synthesis of ionic liquids. The functional groups on this molecule could be modified to tune its properties for such applications.
Safety and Handling
Based on similar compounds, 2-Carbamoyl-3-Hydroxy-1-Methylpyridinium Chloride should be handled with care in a laboratory setting.
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Hazard Statements: May cause skin and eye irritation.
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Precautionary Statements: Wear protective gloves, eye protection, and face protection. In case of contact with skin or eyes, rinse thoroughly with water.
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Storage: Store in a cool, dry, and well-ventilated area away from incompatible substances.
Conclusion
2-Carbamoyl-3-Hydroxy-1-Methylpyridinium Chloride represents a unique chemical entity with potential for further investigation. This guide provides a foundational understanding of its properties, synthesis, and potential applications, derived from the analysis of closely related compounds. It is intended to serve as a valuable resource for scientists and researchers interested in exploring the chemistry and biological activity of novel pyridinium derivatives. Further experimental validation is necessary to fully elucidate the characteristics of this specific molecule.
References
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2-Carbamoyl-N-Methylpyridinium Chloride - Advanced ChemTech. (n.d.). Retrieved February 14, 2026, from [Link]
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N,N-DIETHYL-3-HYDROXYPYRIDINE-2-CARBOXAMIDE HYDROCHLORIDE - gsrs. (n.d.). Retrieved February 14, 2026, from [Link]
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Process for preparing carbamoyl pyridinium compounds - European Patent Office - EP 0692473 A1. (n.d.). Retrieved February 14, 2026, from [Link]
- EP0979822A1 - Process for the preparation of 2-carbamoyl-pyridines - Google Patents. (n.d.).
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2-(Hydroxymethyl)pyridinium chloride - PMC - NIH. (n.d.). Retrieved February 14, 2026, from [Link]
- Preparation method of [N-methyl-pyridine-2-yl] carbamate-1-ethyl chloride - Google Patents. (n.d.).
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Synthetic Routes to, Stabilities and Transformations of, and Characterization of (Carbamoyl)disulfanyl Chlorides and Related Compounds 1 , 2 - MDPI. (n.d.). Retrieved February 14, 2026, from [Link]
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3-Carbamyl-1-methylpyridinium Chloride | C7H9ClN2O | CID 70495 - PubChem - NIH. (n.d.). Retrieved February 14, 2026, from [Link]
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(3-Carboxy-2-hydroxypropyl)trimethylammonium chloride - the NIST WebBook. (n.d.). Retrieved February 14, 2026, from [Link]
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Synthesis and Characterization of Complexes of 2-Hydroxy-3-nitro acetophenyl thiosemicarbazone with Some 3d Series Transition Metals. (n.d.). Retrieved February 14, 2026, from [Link]
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IR spectra for 2-methyl-N-((4-methylpyridin-2-yl)carbamothioyl)benzamide. - ResearchGate. (n.d.). Retrieved February 14, 2026, from [Link]
- WO2013065059A1 - Process for preparation of n,n-di substituted carboxamides - Google Patents. (n.d.).
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3-Hydroxy-2-(hydroxymethyl)pyridinium chloride - PMC. (n.d.). Retrieved February 14, 2026, from [Link]
Figure 1: Chemical Structure of 2-Carbamoyl-3-Hydroxy-1-Methylpyridinium Chloride.




